(3,3-Dimethylbutyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylbutyl)hydrazine is an organic compound with the molecular formula C6H16N2. It belongs to the hydrazine family, characterized by the presence of a hydrazine functional group (-NH-NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbutyl)hydrazine typically involves the reaction of 3,3-dimethylbutyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: (3,3-Dimethylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
Scientific Research Applications
(3,3-Dimethylbutyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (3,3-Dimethylbutyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group is known to participate in various biochemical reactions, including the inhibition of certain enzymes and the modulation of cellular signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Hydrazine: The parent compound of the hydrazine family, known for its use as a rocket propellant and in chemical synthesis.
1,1-Dimethylhydrazine: A derivative of hydrazine with similar chemical properties and applications.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and as a reagent in analytical chemistry.
Uniqueness: (3,3-Dimethylbutyl)hydrazine is unique due to its specific structural features, which impart distinct chemical and biological properties. Its branched alkyl chain and hydrazine functional group make it a valuable compound for various research applications .
Properties
CAS No. |
887591-69-7 |
---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
3,3-dimethylbutylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-6(2,3)4-5-8-7/h8H,4-5,7H2,1-3H3 |
InChI Key |
DRWOEUQOFFPLQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.